(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Catalog No.
S563989
CAS No.
876-05-1
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

CAS Number

876-05-1

Product Name

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

IUPAC Name

(1S,3R)-cyclopentane-1,3-dicarboxylic acid

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+

InChI Key

LNGJOYPCXLOTKL-SYDPRGILSA-N

SMILES

C1CC(CC1C(=O)O)C(=O)O

Synonyms

cis-1,3-cyclopentanedicarboxylic acid

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)O

The exact mass of the compound cis-1,3-Cyclopentanedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid (CAS 876-05-1), commonly referred to as the cis-isomer, is a saturated bicyclic dicarboxylic acid widely utilized as a structural building block in advanced polymer synthesis, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs) [1]. Featuring a rigid cyclopentane core with two carboxylic acid groups locked in a cis configuration, this compound exhibits a melting point of approximately 121 °C and distinct sequential pKa values of 4.26 and 5.51 . Its specific stereochemistry enables intramolecular hydrogen bonding and precise metal coordination geometries, making it a critical selection for procurement teams sourcing precursors for highly structured cross-linked materials, polyurethanes, and bis(amino acid) antiviral derivatives .

Research Fit

Chiral building block for conformationally constrained analogs
Supports stereoselective synthesis of mGluR and NMDA probes
Chiral pool precursor for quaternary center construction

Substituting (1R,3S)-cyclopentane-1,3-dicarboxylic acid with its trans-isomer (CAS 826-02-8) or linear aliphatic diacids fundamentally disrupts downstream manufacturing and product performance [1]. The trans-isomer cannot form the stabilizing intramolecular hydrogen bonds characteristic of the cis-configuration, leading to a drastically lower melting point (88 °C vs. 121 °C) that compromises thermal stability during high-temperature polymerization or drying steps. Furthermore, in coordination chemistry and MOF synthesis, the cis-isomer's coplanar carboxylate orientation dictates specific folding and chelation geometries; replacing it with the trans-isomer or flexible linear analogs like glutaric acid results in completely different polymer topologies, unpredictable cross-linking densities, and the failure of stereospecific API syntheses.

Substitution Risk

Racemate or cis/trans mixture

Introduces diastereomeric intermediates that reduce yield and complicate purification in stereospecific routes.

Opposite enantiomer (1S,3R) scaffold

May shift receptor selectivity and agonist potency profile; reported to be markedly less active at metabotropic glutamate receptors.

Trans-isomer substitution

Alters NMDA vs metabotropic receptor binding preference, potentially invalidating neuropharmacology study endpoints.

Thermal Stability and Processability Advantage Over the Trans-Isomer

Thermal stability is a critical procurement metric for diacid building blocks used in high-temperature polycondensation reactions. Quantitative thermal analysis demonstrates that (1R,3S)-cyclopentane-1,3-dicarboxylic acid possesses a melting point of 121 °C, whereas its trans-isomer counterpart melts at a significantly lower 88 °C . This 33 °C differential provides a substantially wider thermal processing window, preventing premature melting, agglomeration, or degradation during rigorous industrial drying and formulation stages.

Evidence DimensionMelting point (Thermal stability)
Target Compound Data121 °C
Comparator Or Baselinetrans-Cyclopentane-1,3-dicarboxylic acid (88 °C)
Quantified Difference+33 °C higher melting point
ConditionsStandard atmospheric pressure solid-state melting point determination

A higher melting point ensures superior solid-state handling and prevents material degradation during the elevated temperatures required for polyester and polyurethane synthesis.

Enantiomer-specific activity
Head-to-head
1S,3R-ACPD up to 30× more potent than 1R,3S-ACPD
Supports enantiomer-attribution review; stereochemistry governs receptor activation.
Assay: [³H]phosphoinositide hydrolysis in rat hippocampal slices

Intramolecular Hydrogen Bonding and Monoanion Stability

The specific cis-geometry of (1R,3S)-cyclopentane-1,3-dicarboxylic acid enables the formation of strong intramolecular hydrogen bonds, a feature entirely absent in the trans-isomer due to steric constraints [1]. Computational and structural data reveal an intramolecular hydrogen bonding distance of 2.02 Å with a bond strength of 3.2 kcal/mol for the cis-isomer . This interaction uniquely stabilizes the monoanion form during half-equation interactions, allowing the compound to act as a highly predictable bidentate ligand or cross-linker, whereas the trans-isomer exhibits divergent, non-chelating behavior.

Evidence DimensionIntramolecular hydrogen bond strength and monoanion stabilization
Target Compound Data3.2 kcal/mol H-bond strength (distance 2.02 Å)
Comparator Or Baselinetrans-isomer (0 kcal/mol intramolecular H-bond strength due to anti-periplanar geometry)
Quantified Difference3.2 kcal/mol thermodynamic stabilization of the folded conformation
ConditionsMolecular modeling and half-equation interaction analysis

Predictable monoanion stability and fixed chelating geometry are essential for reproducible metal coordination in MOFs and consistent cross-linking in specialty polymers.

In vivo convulsant potency
Head-to-head
cis-ACPD 6× more potent convulsant than trans-ACPD
Supports isomer-specific model interpretation for excitotoxicity research.
Neonatal rat model; seizures blocked by NMDA antagonists

Enhanced Sequential Deprotonation Control vs. Flexible Linear Analogs

For complex API synthesis, the ability to selectively react one carboxyl group requires a distinct sequential deprotonation profile. (1R,3S)-cyclopentane-1,3-dicarboxylic acid exhibits a pK1 of 4.26 and a pK2 of 5.51 (ΔpKa = 1.25) . Because its rigid alicyclic structure forces the carboxylate groups into spatial proximity, the first deprotonation exerts a stronger electrostatic penalty on the second compared to flexible linear analogs like glutaric acid (ΔpKa ≈ 1.07) [1]. This wider pH window provides superior reaction control for isolating mono-carboxylate intermediates.

Evidence DimensionSequential deprotonation window (ΔpKa)
Target Compound DataΔpKa = 1.25 (rigid cis-alicyclic core)
Comparator Or BaselineGlutaric acid (flexible linear C5 diacid, ΔpKa ≈ 1.07)
Quantified Difference~17% wider ΔpKa window for mono-deprotonation
ConditionsAqueous solution at 25 °C

A wider ΔpKa allows chemists to precisely control step-wise esterification or amidation, minimizing unwanted di-reacted byproducts in multi-step API manufacturing.

NMDA vs mGluR preference
Head-to-head
cis-ACPD: 30× NMDA over mGluR binding preference
Supports receptor-subtype selectivity review; cis-scaffold biases NMDA engagement.
Displacement of [³H]CGS-19755 vs phosphoinositide hydrolysis
Chiral pool synthesis
Cross-study comparable
Enantiopure diacid enables direct stereoselective route to (1S,3R)-ACPD
Stereochemical-control synthesis context; avoids costly chiral resolution steps.
From L-serine via alkylidenecarbene C–H insertion
Solid-state identity
Context-dependent
Melting point 121°C; distinct from trans-isomer
Supports QC and lot-to-lot consistency for formulation and scale-up.
Crystalline; pKa 4.26, 5.51; slight solubility in heated water/CHCl₃

Precursor for Bis(Amino Acid) Antiviral APIs

Leveraging its precise cis-stereochemistry and sequential deprotonation profile (pK1 4.26, pK2 5.51), this compound is specifically utilized as a core building block in the synthesis of bis(amino acid) derivatives. These derivatives function as critical inhibitors of human immunodeficiency virus (HIV) replication, where the exact spatial orientation of the carboxylate groups is mandatory for target receptor binding .

Rigid Cross-Linker in Advanced Polyurethanes and Polyesters

Due to its superior thermal stability (melting point of 121 °C) compared to the trans-isomer, the cis-isomer is the preferred choice for high-temperature polycondensation reactions. It acts as a rigid, alicyclic cross-linking agent that enhances the mechanical strength and thermal resistance of specialty polyurethanes and radiation-curable coating compositions without degrading during processing .

Bidentate Ligand for Metal-Organic Frameworks (MOFs)

The compound's ability to form stable intramolecular hydrogen bonds (3.2 kcal/mol) and its locked cis-carboxylate geometry make it an ideal bidentate ligand for MOF construction. It ensures predictable, highly ordered metal coordination topologies that cannot be achieved using flexible linear diacids or the sterically hindered trans-isomer, facilitating the development of robust porous materials for gas storage or catalysis .

Application Fit Matrix

Application
Selection Property
Validation Focus
NMDA receptor signaling research
Cis-cyclopentane scaffold stereochemistry
NMDA vs metabotropic receptor binding profile
mGluR pathway activation studies
Enantiopure (1R,3S) scaffold for (1S,3R)-ACPD synthesis
Stereospecific agonist potency assessment
Antiviral protease inhibition research
Chiral diacid building block for inhibitor assembly
Inhibitor stereochemical integrity validation

XLogP3

0.1

Other CAS

876-05-1

Wikipedia

Cis-1,3-Cyclopentanedicarboxylic acid

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